![molecular formula C7H11ClN2O2S B1382931 (2-Aminophenyl)methanesulfonamide hydrochloride CAS No. 1803593-98-7](/img/structure/B1382931.png)
(2-Aminophenyl)methanesulfonamide hydrochloride
Overview
Description
“(2-Aminophenyl)methanesulfonamide hydrochloride” is a chemical compound with the CAS Number: 1803593-98-7 . It has a molecular weight of 222.7 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “(2-aminophenyl)methanesulfonamide hydrochloride” and its InChI code is "1S/C7H10N2O2S.ClH/c8-7-4-2-1-3-6(7)5-12(9,10)11;/h1-4H,5,8H2,(H2,9,10,11);1H" . This suggests that the compound consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2).Physical And Chemical Properties Analysis
“(2-Aminophenyl)methanesulfonamide hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 222.7 .Scientific Research Applications
Synthesis and Chemical Properties
- One-Step Synthesis of 1-Methylsulfonylindoles : The compound has been used in the synthesis of 1-methylsulfonyl-indoles, which are valuable in pharmaceutical and agrochemical industries (Sakamoto et al., 1988).
- N-Arylation of Methanesulfonamide : Methanesulfonamide, a related compound, has been used in palladium-catalyzed cross-coupling reactions, which are important in synthesizing various pharmaceuticals (Rosen et al., 2011).
- DFT Study on Molecular Conformation and Transitions : Computational studies have been conducted to understand the molecular conformation and NMR chemical shifts of derivatives of this compound, which is crucial for drug design (Karabacak et al., 2010).
Applications in Material Science
- Cure Kinetics of Epoxy/Amine Thermosetting Resins : This compound has been studied in the context of curing epoxy systems, which is significant in material sciences and engineering (Cole et al., 1991).
Applications in Medicinal Chemistry
- Development of Antitumor Agents : Derivatives of methanesulfonamide have been studied for their potential as antitumor agents, highlighting the compound's significance in oncology research (Owa et al., 2002).
Other Applications
- Biocatalysis in Drug Metabolism : The compound has been used in studying the metabolism of drugs, which is crucial for understanding drug efficacy and safety (Zmijewski et al., 2006).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective clothing .
properties
IUPAC Name |
(2-aminophenyl)methanesulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c8-7-4-2-1-3-6(7)5-12(9,10)11;/h1-4H,5,8H2,(H2,9,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLJSZWOSIEWIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.